molecular formula C10H11ClFN B11738007 1-(2-Chloro-6-fluorophenyl)cyclobutanamine

1-(2-Chloro-6-fluorophenyl)cyclobutanamine

Cat. No.: B11738007
M. Wt: 199.65 g/mol
InChI Key: BFYRMVRBXJKPAT-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11ClFN. It is characterized by a cyclobutanamine core substituted with a 2-chloro-6-fluorophenyl group.

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:

  • 1-(2-Chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid
  • 1-(2-Chloro-6-fluorophenyl)cyclobutan-1-amine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2

InChI Key

BFYRMVRBXJKPAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Cl)F)N

Origin of Product

United States

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